2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide
Overview
Description
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide is a chemical compound used for experimental and research purposes . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde with 2,2-dimethyl-1,3-dioxan-4,6-dione in the presence of piperidine and acetic acid . The mixture is stirred at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C13H17BO4 . It contains a boron atom, four oxygen atoms, and several carbon and hydrogen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.08 . It has a predicted boiling point of 363.3±32.0 °C and a predicted density of 1.15±0.1 g/cm3 . Its pKa is predicted to be 8.22±0.10 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of compounds related to 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide have been extensively studied. For instance, Wu et al. (2021) conducted research on the synthesis and crystal structure of similar compounds, analyzing their vibrational properties and confirming structures through various spectroscopic methods and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, employing a three-step substitution reaction and confirming structures using FTIR, NMR, and X-ray diffraction (Huang et al., 2021).
Chemical Stability and Modification Studies
Modifying compounds for enhanced stability and function is a key research area. For example, Wang and Franz (2018) evaluated analogs of BSIH, a prodrug of metal chelator SIH, for hydrolytic stability, highlighting improved stability and cytoprotection against oxidative stress in certain derivatives (Wang & Franz, 2018). Takagi and Yamakawa (2013) investigated Pd-catalyzed borylation methods for synthesizing related arenes, providing insights into effective synthesis techniques (Takagi & Yamakawa, 2013).
Applications in Biological Studies
In the realm of biology and medicine, these compounds have been used in various studies. For instance, Rheault et al. (2009) discussed the microwave-assisted synthesis of N-Substituted benzimidazoles using similar compounds, indicating potential in drug development (Rheault, Donaldson, & Cheung, 2009). Also, Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions, highlighting the potential for use in cellular studies (Hyman & Franz, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(15)17)10(16)7-8/h5-7,16H,1-4H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONIIMRMAROHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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